[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride
Description
[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride (CAS: 2172602-36-5) is a fluorinated organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 1,1-difluoroethyl group (-CF2CH3) and a methanamine (-CH2NH2) moiety, with a hydrochloride counterion. The molecular formula is C8H15ClF2NO, and its approximate molecular weight is 214.45 g/mol (calculated). The compound’s structure combines the rigidity of the oxane ring with the lipophilicity-enhancing effects of fluorine atoms, making it a candidate for pharmaceutical and agrochemical applications where metabolic stability and membrane permeability are critical .
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-7(9,10)8(6-11)2-4-12-5-3-8;/h2-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJILAONOMSIMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CN)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride typically involves the reaction of 4-(1,1-difluoroethyl)oxane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the quality and yield of the product. Purification steps such as crystallization or distillation are commonly employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the difluoroethyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can also occur, potentially reducing the oxane ring or the difluoroethyl group.
Substitution: Substitution reactions are common, where the methanamine group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxane derivatives, while substitution reactions can produce a wide range of substituted oxane compounds.
Scientific Research Applications
Chemistry: In chemistry, [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be used to study the effects of difluoroethyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to develop new drugs or therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and the methanamine group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular formulas, substituents, and physicochemical implications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Fluorine Count | Key Properties/Implications |
|---|---|---|---|---|---|
| [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride (Target) | C8H15ClF2NO | 214.45 | -CF2CH3, -CH2NH2 | 2 | Balanced lipophilicity; potential for CNS penetration due to moderate logP |
| 1-[4-(Difluoromethyl)oxan-4-yl]methanamine hydrochloride () | C7H13ClF2NO | 200.45 | -CF2H, -CH2NH2 | 2 | Smaller substituent; higher polarity than target |
| 1-(4-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-yl)methanamine hydrochloride () | C14H19ClF3NO | 309.76 | -CH2C6H4CF3 | 3 | High lipophilicity; aromaticity may limit solubility |
| [4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride () | C13H19ClNO | 240.75 | -C6H4CH3, -CH2NH2 | 0 | Aromatic substituent; lower metabolic stability |
| 4-(Difluoromethoxy)phenylmethanamine hydrochloride () | C14H14ClF2NO | 285.72 | -OCHF2, biphenyl system | 2 | Biphenyl structure; potential π-π stacking interactions |
Key Differences and Implications
Fluorination Effects: The target compound’s 1,1-difluoroethyl group provides moderate lipophilicity compared to the trifluoromethylphenyl group in ’s analogue, which has higher fluorine content (3 vs. 2 F) and greater hydrophobicity .
Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., ) introduce planar rigidity and π-π interactions but may reduce solubility compared to aliphatic fluorinated groups .
Steric and Electronic Effects :
Biological Activity
[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is a synthetic compound characterized by its unique difluoroethyl group attached to an oxane ring and a methanamine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound's molecular formula is , with a molecular weight of 201.64 g/mol. The presence of the difluoroethyl group significantly influences its lipophilicity and receptor binding properties, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS No. | 2742652-24-8 |
| Molecular Formula | C7H14ClF2NO |
| Molecular Weight | 201.64 g/mol |
| IUPAC Name | [4-(difluoromethyl)oxan-4-yl]methanamine; hydrochloride |
| InChI Key | MREWYROBNYBIOB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anticancer properties.
Interaction Studies
Research indicates that the compound may inhibit or activate specific pathways involved in cellular processes. For example, studies have shown that it interacts with receptors associated with pain perception and inflammation, suggesting a potential role in pain management therapies .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been highlighted as a possible mechanism for its efficacy .
Anticancer Properties
Preliminary research has also indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways . Further studies are required to elucidate the exact mechanisms and potential therapeutic applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The compound's mechanism was linked to its ability to penetrate bacterial membranes effectively.
Case Study 2: Cancer Cell Line Studies
In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential use as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 4-(Difluoromethyl)oxane | Similar oxane structure; potential bioactivity |
| 2-Amino-3-(difluoromethyl)butanoic acid | Contains amino group; studied for metabolic effects |
| 1-(Difluoromethyl)-2-pyrrolidinone | Pyrrolidine ring; explored for neuroactive properties |
These comparisons highlight the distinct chemical and biological properties imparted by the difluoroethyl substitution in our compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
